molecular formula C10H21NO3 B2897951 Ethyl 2-amino-4-(tert-butoxy)butanoate CAS No. 1485739-07-8

Ethyl 2-amino-4-(tert-butoxy)butanoate

Cat. No.: B2897951
CAS No.: 1485739-07-8
M. Wt: 203.282
InChI Key: DEOFTTGTTLMCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(tert-butoxy)butanoate is a chemical compound with the molecular formula C10H21NO3 . It has a molecular weight of 203.28 . The IUPAC name for this compound is ethyl 2-amino-4-tert-butoxybutanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO3/c1-5-13-9(12)8(11)6-7-14-10(2,3)4/h8H,5-7,11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Edeine Analogs

Ethyl 2-amino-4-(tert-butoxy)butanoate is utilized in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, which are valuable for creating edeine analogs. These compounds are synthesized using differently N-protected (S)-2,3-diaminopropanoic acid, showcasing its utility in producing β-hydroxy-γ,δ-diamino products important in medicinal chemistry (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Enhancing Peptide Synthesis

This chemical serves as a precursor in the synthesis of Boc-Oxyma (Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate), an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. It demonstrates high reactivity similar to COMU but with easier preparation and recovery, significantly contributing to peptide synthesis with minimal chemical waste (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Chiral Controllers in Organic Synthesis

Amino alcohols derived from this compound, featuring bulky alkyl groups, have been synthesized and applied as chiral controllers in the catalytic enantioselective addition of diethylzinc to aldehydes. These ligands highlight the molecule's role in asymmetric synthesis, achieving enantioselectivities up to 96%, which is crucial for producing chiral compounds (Jimeno, Pastó, Riera, & Pericàs, 2003).

Future Directions

The future directions for research on Ethyl 2-amino-4-(tert-butoxy)butanoate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and potential biological activity . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard information, would be beneficial.

Properties

IUPAC Name

ethyl 2-amino-4-[(2-methylpropan-2-yl)oxy]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-13-9(12)8(11)6-7-14-10(2,3)4/h8H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOFTTGTTLMCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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